![molecular formula C28H40N2 B12384792 N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine](/img/structure/B12384792.png)
N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with an octyl chain and a 4-methylphenyl group, along with an ethylamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, which is then functionalized with the octyl chain and the 4-methylphenyl group. The final step involves the introduction of the ethylamine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. These methods allow for the efficient synthesis of the compound with minimal waste and high reproducibility. The use of automated systems and advanced analytical techniques ensures the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens, alkyl groups, or other substituents.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug candidate.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- N-ethyl-N-methyl-ethanamine
- N-ethyl-N-(4-nitrobenzyl)ethanamine
- N-ethyl-N-(2-thienylmethyl)ethanamine
Uniqueness
N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine is unique due to its specific indole core structure and the presence of both the octyl chain and the 4-methylphenyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C28H40N2 |
|---|---|
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine |
InChI |
InChI=1S/C28H40N2/c1-5-8-9-10-11-12-19-30-27(22-29(6-2)7-3)21-26-20-25(17-18-28(26)30)24-15-13-23(4)14-16-24/h13-18,20-21H,5-12,19,22H2,1-4H3 |
InChI-Schlüssel |
UVWLTWDFRMZBEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)C3=CC=C(C=C3)C)C=C1CN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


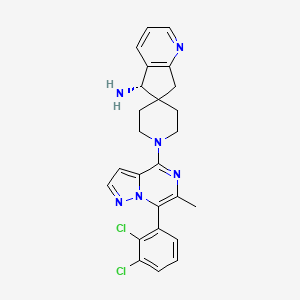




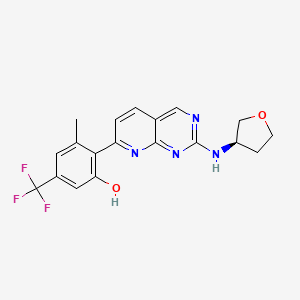

![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)

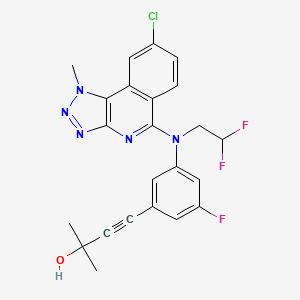
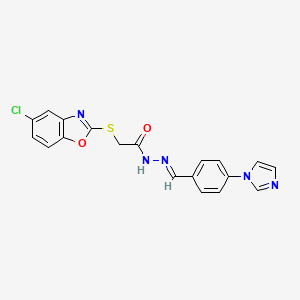
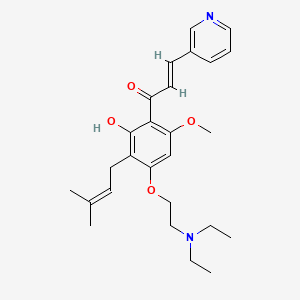
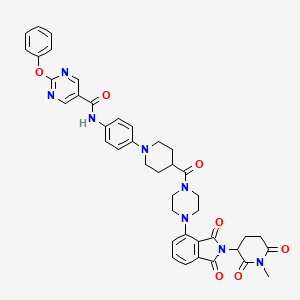
![1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12384788.png)
